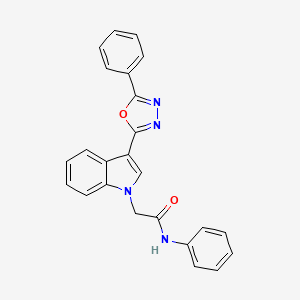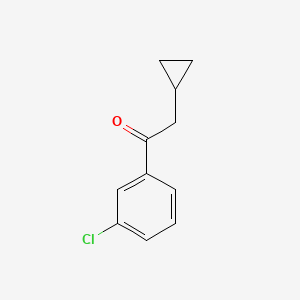
1-(3-クロロフェニル)-2-シクロプロピルエタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a ketone derivative that belongs to the class of arylcyclohexylamines and is commonly referred to as 3-Cl-PCP.
作用機序
The exact mechanism of action of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is not fully understood. However, it is believed to act as an NMDA receptor antagonist, similar to other arylcyclohexylamines. This results in the inhibition of glutamate-mediated neurotransmission, leading to its analgesic and anesthetic effects. Additionally, it has been shown to modulate the activity of GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-2-cyclopropylethan-1-one has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective properties. Additionally, it has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which may be responsible for its antidepressant effects. The compound has also been found to have anticonvulsant effects, which may be due to its ability to modulate GABA receptors.
実験室実験の利点と制限
One of the advantages of using 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one in lab experiments is its well-established synthesis method, which allows for the production of high-purity compounds. Additionally, the compound has been extensively studied, and its pharmacological properties are well understood. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one. One area of interest is its potential use in treating neurological disorders such as epilepsy and Parkinson's disease. Additionally, the compound may have potential as a novel antidepressant or anxiolytic agent. Further research is also needed to fully understand the mechanism of action of the compound and its effects on the brain and body.
Conclusion:
1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess analgesic, anesthetic, and neuroprotective properties and may be useful in the treatment of depression, anxiety, and other psychiatric disorders. While the compound has several advantages for use in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
合成法
The synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one involves the reaction of cyclopropylmagnesium bromide with 3-chlorobenzophenone in the presence of a catalyst such as copper(I) iodide. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method is well-established, and the purity of the compound can be confirmed using analytical techniques such as NMR and GC-MS.
科学的研究の応用
分析化学とセンサー開発
研究者らは、1-(3-クロロフェニル)-2-シクロプロピルエタン-1-オン誘導体を化学センサーで使用することに取り組んできました。 例えば、この化合物を使用した超分子構造は、精神活性物質である1-(3-クロロフェニル)ピペラジン (mCPP) の選択的検出に使用されています 。 イオノフォアベースのセンサーは、高い感度、選択性、および高速な応答時間を示し、違法物質を検出するための貴重なツールとなっています。
特性
IUPAC Name |
1-(3-chlorophenyl)-2-cyclopropylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKABJVNDVNOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)

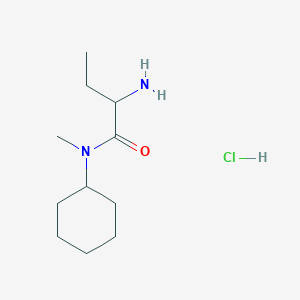
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
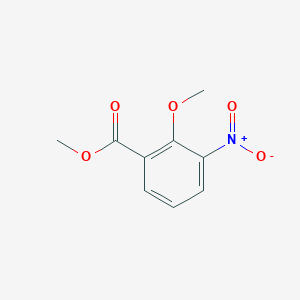
![(5R,8S)-10-((5-ethylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2395985.png)
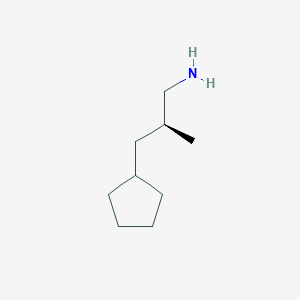

![N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2395988.png)
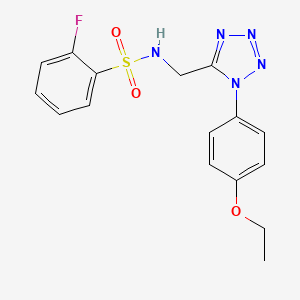

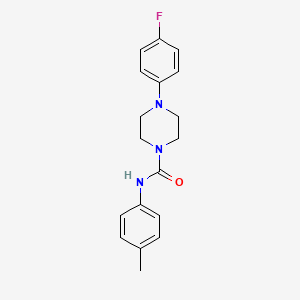
![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2395992.png)
